molecular formula C9H18O3Si B14360058 4-Ethoxy-4-[(trimethylsilyl)oxy]but-3-en-2-one CAS No. 90985-89-0

4-Ethoxy-4-[(trimethylsilyl)oxy]but-3-en-2-one

Cat. No.: B14360058
CAS No.: 90985-89-0
M. Wt: 202.32 g/mol
InChI Key: JDWJSJIDOXULCE-UHFFFAOYSA-N
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Description

4-Ethoxy-4-[(trimethylsilyl)oxy]but-3-en-2-one is an organic compound characterized by the presence of an ethoxy group, a trimethylsilyl group, and a butenone structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Ethoxy-4-[(trimethylsilyl)oxy]but-3-en-2-one typically involves the reaction of ethyl vinyl ether with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which is then converted to the final product under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. The process may also include purification steps such as distillation or chromatography to obtain the desired compound.

Chemical Reactions Analysis

Types of Reactions

4-Ethoxy-4-[(trimethylsilyl)oxy]but-3-en-2-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the compound to alcohols or alkanes.

    Substitution: The ethoxy and trimethylsilyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Substitution reactions may involve reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

4-Ethoxy-4-[(trimethylsilyl)oxy]but-3-en-2-one has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

    Biology: The compound can be employed in the study of enzyme-catalyzed reactions and metabolic pathways.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-Ethoxy-4-[(trimethylsilyl)oxy]but-3-en-2-one involves its interaction with various molecular targets. The trimethylsilyl group can act as a protecting group, allowing selective reactions at other sites of the molecule. The ethoxy group can participate in nucleophilic or electrophilic reactions, depending on the conditions.

Comparison with Similar Compounds

Similar Compounds

  • 4-Oxo-4-[2-(trimethylsilyl)ethoxy]butanoic acid
  • Trimethylsilyl derivatives of other butenones

Uniqueness

4-Ethoxy-4-[(trimethylsilyl)oxy]but-3-en-2-one is unique due to the combination of its functional groups, which confer specific reactivity and stability. The presence of both ethoxy and trimethylsilyl groups allows for versatile applications in synthesis and research.

Properties

CAS No.

90985-89-0

Molecular Formula

C9H18O3Si

Molecular Weight

202.32 g/mol

IUPAC Name

4-ethoxy-4-trimethylsilyloxybut-3-en-2-one

InChI

InChI=1S/C9H18O3Si/c1-6-11-9(7-8(2)10)12-13(3,4)5/h7H,6H2,1-5H3

InChI Key

JDWJSJIDOXULCE-UHFFFAOYSA-N

Canonical SMILES

CCOC(=CC(=O)C)O[Si](C)(C)C

Origin of Product

United States

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